3-Methoxy-4-(thiophen-3-YL)benzoic acid
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Overview
Description
3-Methoxy-4-(thiophen-3-yl)benzoic acid is a chemical compound . It is also known as a type of chemical entity . The molecular weight of this compound is 234.2725 dalton .
Synthesis Analysis
The synthesis of thiophene derivatives, which includes this compound, can be achieved through several methods. One method involves the use of a bis(alkoxo)palladium complex as a catalyst for the direct C-H arylation of thiophenes . Another method involves a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K . This reaction is initiated by the base-free generation of a trisulfur radical anion (S3•-) and its addition to alkynes .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using 3-dimensional (3D) molecular structures, molecular surfaces, and molecular orbitals . These structures are generated based on data derived from quantum chemical computations under Density Functional Theory (DFT) .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives, such as this compound, are diverse. For instance, the interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes . A plausible mechanism based on EPR experiments revealed that the trisulfur radical anion acts as a key intermediate of this process .Properties
IUPAC Name |
3-methoxy-4-thiophen-3-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c1-15-11-6-8(12(13)14)2-3-10(11)9-4-5-16-7-9/h2-7H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTDCUTZHDQJJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688566 |
Source
|
Record name | 3-Methoxy-4-(thiophen-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-51-2 |
Source
|
Record name | 3-Methoxy-4-(thiophen-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20688566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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